N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
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Description
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide, also known as MIBS, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MIBS belongs to the class of sulfonamide compounds and has been studied for its anti-cancer properties.
Scientific Research Applications
Central Nervous System Activity
Research on compounds structurally related to N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide has shown significant activity in the central nervous system. For instance, studies have found that these compounds have the ability to displace [3H]diazepam from rat brain membrane preparations, which suggests potential interactions with central nervous system receptors. Some compounds within this category demonstrated notable efficacy, such as one with an IC50 value of 9.8 nM, indicating strong binding affinity (Barlin, Davies, Ireland, & Zhang, 1992). Additionally, the presence of certain substituents, like methylenedioxy groups, was found to enhance activity, while others like polymethoxy or dimethyl substituents were generally detrimental (Barlin, Davies, Davis, & Harrison, 1994).
Potential for Benzodiazepine Receptor Interaction
Several synthesized compounds in the imidazo[1,2-b]pyridazine class, related to this compound, have shown the capacity to interact with benzodiazepine receptors. This is indicated by their ability to displace [3H]diazepam from rat brain membranes, a characteristic that points to potential therapeutic applications in areas where benzodiazepine receptors play a crucial role. Some compounds exhibited IC50 values as low as 1 nM, signifying a high affinity for these receptors (Barlin et al., 1989).
Biochemical Evaluation
A related study focusing on the synthesis and bioactivity of similar compounds, such as 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, reveals their potential in cytotoxicity and tumor-specificity, along with inhibition of carbonic anhydrase. This suggests possible applications in cancer research and treatment, highlighting the diverse potential of compounds within this chemical family (Gul et al., 2016).
properties
IUPAC Name |
N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-27-18-9-8-14(17-13-24-19(21-17)10-11-20(22-24)28-2)12-16(18)23-29(25,26)15-6-4-3-5-7-15/h3-13,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRYODBSEALVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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